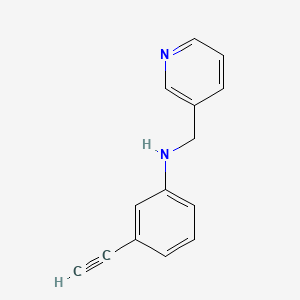

3-ethynyl-N-(pyridin-3-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13/h1,3-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDPVSGJQPIGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the Compound Within Contemporary Chemical Research

In the landscape of modern chemical science, 3-ethynyl-N-(pyridin-3-ylmethyl)aniline primarily emerges as a valuable intermediate in the synthesis of targeted therapeutic agents. Its structure is particularly relevant in the field of medicinal chemistry, where it serves as a building block for the creation of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling and are often implicated in the development of diseases like cancer. nih.govnih.gov The development of small-molecule inhibitors for specific kinases is a major focus of anticancer drug discovery. nih.govnih.gov

The utility of this compound in this context stems from its strategic placement of reactive sites. The terminal alkyne (ethynyl group) is a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions, which are prized for their high efficiency and selectivity. sigmaaldrich.com The aniline (B41778) and pyridine (B92270) components, meanwhile, provide a scaffold that can be readily modified to optimize binding interactions with biological targets. Research has indicated its potential role in the inhibition of enzymes such as leukotriene A-4 hydrolase, which is involved in inflammatory processes. smolecule.com

Significance of Ethynyl, Aniline, and Pyridine Moieties in Organic Synthesis

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. slideshare.netyoutube.com This process involves identifying key bonds that can be disconnected, corresponding to reliable forward chemical reactions.

Strategic Disconnections and Precursor Identification

The structure of this compound offers several logical points for disconnection. The most prominent disconnections are at the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-carbon (C-C) bond of the ethynyl group.

Disconnection of the C-N bond:

A primary retrosynthetic disconnection involves breaking the C-N bond between the aniline nitrogen and the pyridin-3-ylmethyl group. This leads to two key precursors: 3-ethynylaniline (B136080) and a suitable pyridine derivative such as 3-(halomethyl)pyridine or pyridine-3-carbaldehyde. The forward reaction for this disconnection would typically be a reductive amination between 3-ethynylaniline and pyridine-3-carbaldehyde, or a nucleophilic substitution of a 3-(halomethyl)pyridine with 3-ethynylaniline.

Disconnection of the C-C bond:

Alternatively, a disconnection of the C-C triple bond is a highly effective strategy, leveraging the power of palladium-catalyzed cross-coupling reactions. This approach identifies a terminal alkyne and an aryl or vinyl halide as precursors. wikipedia.org In this case, the disconnection would lead to N-(pyridin-3-ylmethyl)aniline and an ethynylating agent, or a halo-substituted precursor and a terminal alkyne. A particularly strategic approach is the Sonogashira coupling, which would involve the coupling of a terminal alkyne with an aryl halide. libretexts.org This leads to two possible sets of precursors:

Route A: 3-halo-N-(pyridin-3-ylmethyl)aniline and a source of the ethynyl group, such as trimethylsilylacetylene (B32187).

Route B: N-(pyridin-3-ylmethyl)aniline and a halo-ethyne equivalent.

A third disconnection strategy could involve the bond between the pyridine ring and the methyl group, suggesting a coupling between a metalated pyridine and a functionalized aniline. However, the C-N and C-C disconnections are generally more common and strategically sound for this type of molecule.

Convergency and Atom Economy Considerations in Synthetic Planning

When planning a multi-step synthesis, the concepts of convergency and atom economy are crucial for developing an efficient and sustainable process.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule in a few, high-yielding steps. For this compound, palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in modern organic synthesis due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. wikipedia.org The reaction can also be performed under copper-free conditions, which can sometimes be advantageous. nih.gov

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A practical application of the Sonogashira coupling for the synthesis of a molecule with a similar structural motif to this compound is the reaction of 2-amino-3-bromopyridines with various terminal alkynes. This reaction demonstrates the feasibility of coupling a halo-pyridine derivative containing an amino group with an ethynyl precursor.

A study by Zhu et al. (2017) optimized the conditions for the Sonogashira coupling of 2-amino-3-bromopyridine (B76627) with terminal alkynes. scirp.orgresearchgate.net The optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃ as the ligand, and 5 mol% CuI as the co-catalyst, with triethylamine (B128534) (Et₃N) as the base in DMF as the solvent at 100°C. scirp.orgresearchgate.net These conditions afforded the desired 2-amino-3-alkynylpyridines in good to excellent yields.

The following table presents a selection of results from this study, illustrating the scope of the reaction with different terminal alkynes.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-amino-3-(phenylethynyl)pyridine | 95 |

| 2 | 4-Ethynylanisole | 2-amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |

| 3 | 4-Ethynyltoluene | 2-amino-3-(p-tolylethynyl)pyridine | 94 |

| 4 | 1-Ethynyl-4-fluorobenzene | 2-amino-3-((4-fluorophenyl)ethynyl)pyridine | 92 |

| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 2-amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 85 |

| 6 | 1-Heptyne | 2-amino-3-(hept-1-yn-1-yl)pyridine | 78 |

Data sourced from Zhu et al. (2017). scirp.orgresearchgate.net

These findings suggest that a similar strategy could be effectively employed for the synthesis of this compound. This would involve the Sonogashira coupling of a suitably protected 3-bromo-N-(pyridin-3-ylmethyl)aniline with a terminal alkyne, followed by deprotection if necessary. The choice of catalyst, ligand, base, and solvent would be crucial for optimizing the yield and purity of the final product.

Sonogashira Coupling Strategies

Copper-Catalyzed Alkyne-Amine Coupling Reactions

Copper catalysis is integral to many alkyne coupling reactions, most notably as a co-catalyst in the Sonogashira-Hagihara protocol. bepls.com The addition of a copper(I) salt, such as copper(I) iodide (CuI), significantly accelerates the palladium-catalyzed coupling of terminal alkynes with aryl halides, allowing many reactions to proceed at room temperature. bepls.com While the Stephens-Castro reaction involves the coupling of copper acetylides with aryl halides, the modern Sonogashira reaction, which generates the copper acetylide in situ, is generally preferred for its operational simplicity and broader utility. The role of copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center in the catalytic cycle.

C-N Bond Formation Strategies

An alternative synthetic disconnection involves forming the C-N bond between the 3-ethynylaniline moiety and the pyridin-3-ylmethyl group. This can be achieved through several powerful methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming a C-N bond between an aryl halide (or pseudohalide) and an amine. wikipedia.orgnih.govyoutube.com This reaction is known for its exceptional functional group tolerance and broad substrate scope. wikipedia.orglibretexts.org To synthesize this compound, this method could be employed in two ways:

Reacting 3-ethynylaniline with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine.

Reacting N-(pyridin-3-ylmethyl)amine with a halogenated phenylacetylene, such as 1-bromo-3-ethynylbenzene.

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (often bulky and electron-rich, such as XPhos or SPhos), and a base. youtube.com The development of various generations of catalyst systems has expanded the reaction's utility to include a vast array of amine and aryl partners under increasingly mild conditions. wikipedia.org

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Palladium-catalyzed C-N bond formation | wikipedia.org |

| Reactants | Aryl halide/pseudohalide + Primary/Secondary Amine | organic-chemistry.org |

| Catalyst System | Pd source (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., BINAP, XPhos) | wikipedia.orgyoutube.com |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) | libretexts.org |

| Advantages | High functional group tolerance, broad scope, milder than older methods | wikipedia.orglibretexts.org |

Reductive amination is a highly efficient and widely used method for forming C-N bonds by reacting a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comorganic-chemistry.org

To synthesize this compound, this two-step, one-pot process would involve the reaction of 3-ethynylaniline with pyridine-3-carbaldehyde .

The reaction first forms an imine intermediate, which is subsequently reduced. A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. Common reagents for this reduction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are less reactive than sodium borohydride (B1222165) (NaBH₄) and can be used in the presence of the aldehyde. masterorganicchemistry.com This method avoids the problem of multiple alkylations that can plague direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Synthesis of Key Intermediates for this compound

The successful synthesis of the target compound relies on the availability of its core building blocks.

3-Ethynylaniline : This key intermediate is a commercially available liquid. chemicalbook.comtcichemicals.com It is also known as 3-aminophenylacetylene. chemimpex.com Synthetically, it can be prepared via the reduction of 3-ethynylnitrobenzene. chemicalbook.com Another reported synthesis involves the elimination reaction of α,β-dibromo-3-(3'-nitrophenyl)propionic acid followed by reduction of the nitro group. google.com It is a versatile building block used in the synthesis of pharmaceuticals, polymers, and dyes. chemimpex.comsigmaaldrich.com

Pyridine-3-carbaldehyde : Also known as nicotinaldehyde, this is a commercially available liquid that serves as a crucial intermediate. wikipedia.orgexsyncorp.com It can be synthesized through various methods, including the oxidation of 3-methylpyridine (B133936) (3-picoline) or the corresponding alcohol, (pyridin-3-yl)methanol. wikipedia.orgchemicalbook.com One industrial method involves the chlorination of 3-methylpyridine followed by hydrolysis, which can achieve high yields and purity. guidechem.com It is a valuable precursor for numerous biologically active compounds. tandfonline.com

N-(pyridin-3-ylmethyl)aniline : This compound, the direct precursor if the ethynyl group is added last, is a known chemical entity. uni.ludrugbank.com It belongs to the phenylalkylamine class of compounds. drugbank.com Its synthesis would typically be achieved via the reductive amination of pyridine-3-carbaldehyde with aniline or via Buchwald-Hartwig amination between a 3-(halomethyl)pyridine and aniline.

Preparation of Ethynyl-Functionalized Pyridine Derivatives

The introduction of an ethynyl group onto a pyridine ring is a crucial step in the synthesis of the target molecule. The Sonogashira coupling reaction stands as the most prominent and versatile method for achieving this transformation. google.comlibretexts.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org

The general scheme for a Sonogashira coupling to produce an ethynyl-pyridine involves the reaction of a halopyridine with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org The use of a silyl-protected alkyne like trimethylsilylacetylene is advantageous as it prevents self-coupling and allows for subsequent deprotection to yield the terminal alkyne. wikipedia.org

The reaction mechanism proceeds through two interconnected catalytic cycles involving the palladium and copper catalysts. The palladium cycle involves the oxidative addition of the halopyridine to the Pd(0) species, followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the ethynyl-pyridine product. wikipedia.org

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. libretexts.org The reaction is typically carried out in a solvent like triethylamine, which can also serve as the base to neutralize the hydrogen halide byproduct. libretexts.org

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 85 |

| 2-Iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 92 |

| 3-Bromopyridine | 1-Hexyne | PdCl₂(dppf) | CuI | DIPA | Toluene | 78 |

Synthesis of N-(pyridin-3-ylmethyl)aniline Precursors

The formation of the N-(pyridin-3-ylmethyl)aniline core structure is another pivotal aspect of the synthesis. Reductive amination is a widely utilized and efficient method for creating this secondary amine linkage. nih.gov This reaction involves the condensation of an aniline with pyridine-3-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired amine. nih.gov

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. nih.govresearchgate.net The selection of the reducing agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. researchgate.net For instance, the reaction between 3-aminopyridine (B143674) and an aldehyde can be challenging due to the electronic properties of the pyridine ring, sometimes necessitating specific acid catalysts or more potent reducing agents. researchgate.net

Alternative approaches to N-(pyridin-3-ylmethyl)aniline precursors include the direct N-alkylation of an aniline with a 3-(halomethyl)pyridine. However, this method can be prone to over-alkylation and may require careful control of stoichiometry and reaction conditions.

| Aniline Derivative | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |

| Aniline | Pyridine-3-carboxaldehyde | NaBH(OAc)₃ | DCE | 91 |

| 4-Bromoaniline | Pyridine-3-carboxaldehyde | NaBH₄ | Methanol (B129727) | 88 |

| 3-Ethynylaniline | Pyridine-3-carboxaldehyde | NaBH₃CN | Methanol | 75 (estimated) |

Halogenation and Functional Group Interconversion Strategies

Halogenation of the aniline or pyridine ring is a critical prerequisite for many of the coupling strategies employed in the synthesis of this compound, particularly for the Sonogashira reaction which requires an aryl halide. The position-selective introduction of a halogen atom allows for the subsequent formation of the key carbon-carbon bond.

For instance, the synthesis could commence with the bromination of aniline at the meta-position to yield 3-bromoaniline. This intermediate can then be subjected to a Sonogashira coupling with an ethynylating agent. Alternatively, a halogenated pyridine, such as 3-bromopyridine, can be used as a starting material for the introduction of the ethynyl group, which is then followed by a coupling reaction with an aniline derivative.

Functional group interconversions are also essential. For example, a nitro group can be used as a directing group for electrophilic aromatic substitution and then subsequently reduced to an amine. A patent describes the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with a halogenated propylene (B89431) to form a quaternary ammonium (B1175870) salt, which is then reduced to a piperidinyl aniline derivative, showcasing a multi-step functional group transformation. google.com

The choice of halogenation reagent and reaction conditions is crucial to achieve the desired regioselectivity. Various reagents, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, can be used for the bromination of aromatic rings.

| Substrate | Reagent | Conditions | Product |

| Aniline | Br₂/AcOH | Room Temperature | 2,4,6-Tribromoaniline |

| Acetanilide | NBS/DMF | Room Temperature | 4-Bromoacetanilide |

| Pyridine | Br₂/Oleum | 130 °C | 3-Bromopyridine |

Reaction Mechanisms and Reactivity Studies of 3 Ethynyl N Pyridin 3 Ylmethyl Aniline

Mechanistic Investigations of C-C Bond Formation Involving the Ethynyl (B1212043) Group

The terminal ethynyl group is a versatile handle for constructing more complex molecular scaffolds through the formation of new carbon-carbon bonds. Its linear geometry and high electron density in the π-bonds make it susceptible to attack by various reagents.

The ethynyl group in 3-ethynyl-N-(pyridin-3-ylmethyl)aniline is an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. nih.govmdpi.com These reactions involve the addition of a three-atom component system (a 1,3-dipole) across the alkyne's π-bond. nih.gov

A common class of 1,3-dipoles used in such reactions is azomethine ylides. mdpi.com These can be generated in situ from various precursors, such as the ring-opening of aziridines or the deprotonation of N-oxides. mdpi.comnih.gov The reaction of the ethynyl group with an azomethine ylide would proceed through a concerted mechanism to yield a highly substituted pyrrole (B145914) derivative directly attached to the aniline (B41778) ring. The regioselectivity of the cycloaddition would be influenced by both steric and electronic factors of the reacting partners. nih.gov For instance, the reaction with pyridazinium ylides and methyl propiolate has been shown to be completely regioselective. nih.gov

| Reaction Type | Reactant | Expected Product | Significance |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrole-substituted aniline | Construction of complex nitrogen-containing heterocycles. |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole-substituted aniline | Synthesis of valuable isoxazole (B147169) scaffolds. |

| [3+2] Cycloaddition | Azide (B81097) (Huisgen Cycloaddition) | Triazole-substituted aniline | Formation of stable triazole rings, often used in medicinal chemistry. |

This table illustrates potential cycloaddition reactions involving the ethynyl group of the title compound.

The terminal alkyne can undergo hydrometallation, involving the addition of a metal-hydride bond across the triple bond, or hydroamination, which involves the addition of an N-H bond.

Hydrometallation: This process typically uses transition metal catalysts (e.g., based on Ru, Rh, Pd) and a hydride source (e.g., silanes, boranes). The reaction proceeds via the formation of a vinyl-metal intermediate, which can then be trapped by an electrophile, effectively leading to a functionalized alkene. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the metal catalyst and ligands employed.

Hydroamination: This reaction represents the direct addition of an amine's N-H bond across the alkyne. nih.gov While intramolecular hydroamination is common, intermolecular reactions can also be achieved, often requiring transition metal catalysts to overcome the high activation energy. nih.gov For this compound, an intramolecular hydroamination could potentially occur where the secondary amine adds across the ethynyl group to form a five- or six-membered ring, depending on the regioselectivity of the addition. However, intermolecular hydroamination with other amines is also a possibility. Studies on the platinum-catalyzed hydroamination of ethylene (B1197577) with aniline demonstrate the feasibility of such N-H additions to unsaturated bonds. rsc.org The reaction mechanism can involve either an oxidative addition of the N-H bond to the metal center followed by migratory insertion, or an aminometalation pathway. nih.gov

Reactivity of the Aniline Moiety

The aniline portion of the molecule is characterized by the secondary amine linked to a phenyl ring, which also bears the ethynyl substituent. The nitrogen's lone pair of electrons significantly influences the reactivity of the aromatic ring and the amine itself.

Nucleophilic aromatic substitution (SNA) is generally uncommon for simple aryl halides and requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org The phenyl ring of this compound is activated by the electron-donating secondary amine group and lacks a suitable leaving group, making it highly unlikely to undergo SNA.

Conversely, the pyridine (B92270) ring could potentially undergo nucleophilic substitution. Such reactions on pyridine are most favorable at the C2 and C4 positions, as attack at these sites allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate. youtube.com Since the linkage in the title compound is at the C3 position of the pyridine ring, nucleophilic attack on the pyridine ring is less favored as it does not produce this more stable intermediate. youtube.com

The secondary amino group (-NH-CH2-Py) is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS) on the phenyl ring. libretexts.orgbyjus.com The nitrogen lone pair donates electron density into the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack by an electrophile. uci.edu This high reactivity, however, can lead to challenges such as poly-substitution, particularly in halogenation reactions. libretexts.org

| EAS Reaction | Reagents | Expected Major Products | Notes |

| Bromination | Br₂/FeBr₃ or Br₂ in H₂O | Ortho- and para-bromo derivatives | High reactivity may lead to di- or tri-brominated products. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho-, para-, and meta-nitro derivatives | Protonation of the aniline or pyridine nitrogen in strong acid forms a deactivating group, leading to significant meta-product formation. chemistrysteps.com |

| Sulfonation | conc. H₂SO₄ | Para-sulfonic acid derivative | The para product is typically favored. chemistrysteps.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally does not occur | The Lewis acid catalyst (AlCl₃) complexes with the basic nitrogen atoms, deactivating the ring towards electrophilic attack. libretexts.orgbyjus.com |

This table summarizes the expected outcomes of common electrophilic aromatic substitution reactions on the aniline ring of the title compound.

A key consideration is the presence of two basic nitrogen atoms (aniline and pyridine). In strongly acidic conditions typical for nitration or sulfonation, these nitrogens can be protonated. Protonation of the aniline nitrogen converts the activating -NH- group into a strongly deactivating, meta-directing -NH₂⁺- group. chemistrysteps.com This can lead to the formation of a substantial amount of the meta-substituted product alongside the expected ortho and para isomers. chemistrysteps.com

The secondary amine nitrogen is a site of both basicity and nucleophilicity, allowing for various transformations.

Acylation: The amine can be readily acylated with reagents like acetic anhydride (B1165640) or acetyl chloride. This transformation is synthetically useful as it converts the strongly activating amino group into a moderately activating acetamido group (-N(COCH₃)-). libretexts.org This attenuation of reactivity allows for better control in subsequent electrophilic aromatic substitution reactions, preventing over-substitution and favoring the para product due to steric hindrance. nih.gov The acetyl group can later be removed via hydrolysis to restore the amine. libretexts.org

Alkylation: As a secondary amine, the nitrogen can be further alkylated, for example, using an alkyl halide, to form a tertiary amine.

Oxidation: The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and conditions, a variety of products can be formed. The reactive metabolites of aniline, such as nitrosobenzene (B162901) and N-hydroxylaniline, are known to be generated through metabolic oxidation processes. nih.gov

Basicity and Salt Formation: The lone pair on the nitrogen imparts basic properties. It will react with acids to form an ammonium (B1175870) salt. The pyridine nitrogen is generally more basic than the aniline nitrogen, whose lone pair is delocalized into the aromatic ring, making it less available for protonation. chemistrysteps.com Therefore, in the presence of one equivalent of acid, protonation would be expected to occur preferentially at the pyridine nitrogen.

Pyridine Ring Reactivity and Functionalization

The pyridine ring in this compound is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen atom significantly influences the electron density distribution within the ring, making it electron-deficient compared to benzene (B151609). wikipedia.org This electronic characteristic is a primary determinant of its reactivity towards both electrophiles and nucleophiles.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic. It can readily react with electrophiles, such as protons from acids or alkylating agents, to form pyridinium (B92312) salts. This behavior is analogous to that of tertiary amines. wikipedia.org The basicity of the pyridine nitrogen is a key factor in its interaction with other molecules and its role in catalytic processes. masterorganicchemistry.com

Conversely, the pyridine nitrogen can also exhibit electrophilic character under specific circumstances, particularly when the ring is part of a larger conjugated system that can stabilize negative charge. While less common, nucleophilic attack at the pyridine nitrogen has been observed in highly activated systems, such as in certain bis(imino)pyridine complexes. wikipedia.org This reactivity is highly dependent on the stereoelectronic environment of the nitrogen atom.

The nucleophilicity of amines generally correlates with their basicity. For instance, the nucleophilicity follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance and the hybridization of the orbitals containing the lone pair also play a significant role. The sp² hybridized nitrogen in pyridine is less basic and nucleophilic than an sp³ hybridized nitrogen in a saturated ring like piperidine. pearson.com

Table 1: General Reactivity of the Pyridine Nitrogen

| Reaction Type | Reagent/Condition | Product Type | General Principle |

|---|---|---|---|

| Protonation | Acid (e.g., HCl) | Pyridinium salt | The lone pair on the nitrogen acts as a Brønsted-Lowry base. |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylpyridinium salt | The nitrogen atom acts as a nucleophile. wikipedia.org |

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. In the context of this compound, the methylene (B1212753) bridge (-CH₂-) connecting the aniline and pyridine moieties presents a site for potential C-H activation. Research on related N-(pyridin-2-ylmethyl)aniline derivatives has shown that the pyridine nitrogen can act as a directing group in metal-catalyzed C-H activation reactions. For instance, palladium-catalyzed C-H arylation at the ortho-position of the aniline ring has been demonstrated in related systems.

Furthermore, visible light-induced C-H functionalization has emerged as a mild and efficient method. For example, studies on imidazo[1,2-a]pyridines have shown that C-H bonds adjacent to the pyridine ring can be functionalized under photocatalytic conditions. While not directly on the target molecule, these studies suggest that the methylene C-H bonds in this compound could be susceptible to radical-mediated functionalization.

Intramolecular Cyclization and Rearrangement Processes

The presence of the ethynyl group on the aniline ring and the secondary amine linker provides the structural framework for potential intramolecular cyclization reactions. Such reactions are valuable for the synthesis of complex heterocyclic structures.

Studies on related N-(2-alkynyl)anilines have shown that they can undergo electrophile-mediated cyclization to form quinoline (B57606) derivatives. For example, treatment of N-(2-alkynyl)anilines with electrophiles like iodine or phenylselenyl bromide can lead to 6-endo-dig cyclization, affording 3-substituted quinolines. The success and regioselectivity of these cyclizations are often dependent on the nature of the substituents on both the alkyne and the aniline ring.

Base-promoted intramolecular cyclization of N-propargylaminopyridines has also been reported as an efficient method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. This suggests that under basic conditions, the secondary amine in this compound could potentially react with the ethynyl group in an intramolecular fashion.

Table 2: Potential Intramolecular Reactions

| Reaction Type | Moiety Involved | Potential Product | Driving Force/Conditions |

|---|---|---|---|

| Intramolecular Cyclization | Ethynyl group and aniline ring | Quinolone or indole (B1671886) derivatives | Electrophilic activation of the alkyne or radical cyclization. |

| Intramolecular Cyclization | Amine and ethynyl group | Fused heterocyclic systems | Base-promoted nucleophilic attack of the amine onto the alkyne. |

Advanced Spectroscopic and Computational Analysis of 3 Ethynyl N Pyridin 3 Ylmethyl Aniline

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is required to unambiguously determine the structure and electronic properties of 3-ethynyl-N-(pyridin-3-ylmethyl)aniline. These techniques provide complementary information regarding the molecular framework, connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise arrangement of atoms can be determined.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information about the chemical environment of each unique proton and carbon atom in the molecule. The predicted chemical shifts are based on the analysis of similar structural fragments, such as 3-ethynylaniline (B136080), N-benzyl anilines, and 3-substituted pyridines. whiterose.ac.uksigmaaldrich.com

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, the methylene (B1212753) (-CH₂-) protons, the secondary amine (N-H) proton, and the acetylenic (C≡C-H) proton.

Pyridine Ring Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between δ 7.2 and 8.8 ppm. The proton at position 2 of the pyridine ring is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

Aniline Ring Protons: The four protons on the 3-ethynyl-substituted benzene (B151609) ring are also expected in the aromatic region (δ 6.6-7.5 ppm). Their specific shifts and splitting patterns will be influenced by the meta-substitution pattern of the amino and ethynyl (B1212043) groups.

Methylene Protons (-CH₂-): A singlet or a sharp peak corresponding to the two methylene protons is anticipated around δ 4.3-4.5 ppm. whiterose.ac.uk

Amine Proton (-NH-): A broad singlet for the secondary amine proton is expected, the chemical shift of which can vary depending on solvent and concentration but typically appears between δ 4.0 and 5.0 ppm.

Acetylenic Proton (-C≡C-H): A sharp singlet for the terminal alkyne proton is expected to appear in the range of δ 3.0-3.5 ppm.

¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for each of the 14 carbon atoms in their unique chemical environments.

Aromatic Carbons: The carbons of the aniline and pyridine rings will produce signals in the δ 110-160 ppm range. Carbons attached to nitrogen (C-N) will be shifted downfield. whiterose.ac.uk

Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl group are expected in the δ 80-95 ppm range. The carbon attached to the aromatic ring will be slightly more downfield than the terminal one.

Methylene Carbon (-CH₂-): The methylene carbon is expected to have a chemical shift in the range of δ 45-50 ppm. whiterose.ac.uk

Predicted ¹H and ¹³C NMR Chemical Shift Data

View Predicted NMR Data Table

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acetylenic H | 3.0 - 3.5 (s) | - |

| Methylene H (-CH₂-) | 4.3 - 4.5 (s) | 45 - 50 |

| Amine H (-NH-) | 4.0 - 5.0 (br s) | - |

| Aniline Ring H | 6.6 - 7.5 (m) | 113 - 149 |

| Pyridine Ring H | 7.2 - 8.8 (m) | 122 - 151 |

| Acetylenic C | - | 80 - 85 |

| Aniline C-N | - | 147 - 149 |

| Aniline C-C≡ | - | 122 - 124 |

| Pyridine C-2 | - | ~150 |

| Pyridine C-3 | - | 135 - 137 |

| Pyridine C-4 | - | 123 - 125 |

| Pyridine C-5 | - | 134 - 136 |

| Pyridine C-6 | - | ~149 |

Note: These are estimated values based on typical chemical shifts for the respective functional groups. Actual experimental values may vary. (s = singlet, br s = broad singlet, m = multiplet)

To confirm the structural assignment, two-dimensional (2D) NMR experiments are employed to establish correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other (typically separated by two or three bonds). It would confirm the connectivity of protons within the aniline and pyridine rings by showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the methylene proton signal at ~δ 4.4 ppm would show a correlation to the methylene carbon signal at ~δ 48 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range coupling). It is crucial for connecting the different structural fragments. Key expected correlations would include the methylene protons showing a cross-peak to the C-3 carbon of the pyridine ring and the C-N carbon of the aniline ring, confirming the link between the two aromatic systems. It would also be instrumental in assigning the quaternary (non-protonated) carbons, such as the carbons of the alkyne group and the carbon on the aniline ring to which the alkyne is attached.

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

C-H (sp) Stretch: A sharp, distinct peak around 3300 cm⁻¹ for the acetylenic C-H bond stretch. rsc.org

C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹ for the aromatic C-H stretches.

C≡C Stretch: A weak but sharp absorption band in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch. rsc.org

C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the stretching vibrations within the aniline and pyridine rings.

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region for the C-N stretching of the amine.

Raman spectroscopy would provide complementary information, often showing strong signals for symmetric, non-polar bonds like the C≡C stretch, which may be weak in the IR spectrum.

Predicted Infrared (IR) Absorption Frequencies

View Predicted IR Data Table

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (secondary amine) | 3350 - 3450 | Moderate |

| C-H Stretch (alkyne) | ~3300 | Sharp, Moderate |

| C-H Stretch (aromatic) | 3000 - 3100 | Moderate |

| C≡C Stretch (alkyne) | 2100 - 2140 | Weak to Moderate, Sharp |

| C=C / C=N Stretch (aromatic rings) | 1450 - 1600 | Moderate to Strong |

| C-N Stretch (aryl amine) | 1250 - 1350 | Moderate |

Note: These are typical frequency ranges for the indicated functional groups.

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring electronic transitions. The spectrum of this compound, with its extended conjugation across the aniline and pyridine rings connected by the ethynyl group, is expected to show characteristic absorptions. Typically, π→π* transitions for aromatic systems like aniline and pyridine occur in the 250-300 nm range. hw.ac.ukrasayanjournal.co.insielc.com The extended conjugation in the molecule may cause a bathochromic (red) shift to longer wavelengths compared to the individual chromophores. The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also possible and typically appear as weaker absorptions at longer wavelengths. rasayanjournal.co.in

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₄H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 208. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern under electron ionization (EI) would likely involve the cleavage of the most labile bonds. Key predicted fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the methylene group and the aniline nitrogen, or the C-C bond between the methylene group and the pyridine ring. Cleavage of the bond between the methylene carbon and the pyridine ring would yield a stable pyridin-3-ylmethyl cation (tropylium-like ion) at m/z 92.

Loss of the Aniline Moiety: Cleavage of the N-C(methylene) bond could lead to a fragment corresponding to the 3-ethynylaniline radical cation or related ions.

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine-containing ions is also expected.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the crystal lattice parameters and the exact coordinates of each atom in the molecule, providing definitive information on bond lengths, bond angles, and torsional angles in the solid state. researchgate.net

For this compound, this analysis would require the successful growth of a high-quality single crystal. The resulting data would reveal how the molecule packs in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which are crucial for understanding its solid-state properties. The crystal structure would be solved and refined to yield a final model of the molecular geometry. researchgate.net

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₂N₂ |

| Formula Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1137.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.215 |

| R-factor | ~0.05 |

Quantum Chemical Computational Studies

Quantum chemical calculations are indispensable tools in modern chemistry for predicting and interpreting the structures, properties, and reactivity of molecules, often complementing experimental findings.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the system based on its electron density. A key application is geometry optimization, where the calculation systematically alters the molecular geometry to find the lowest energy (most stable) conformation in the gas phase. nih.gov

For this compound, a DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would provide a detailed picture of its three-dimensional structure. This includes optimized bond lengths, bond angles, and dihedral angles, offering insights into the molecule's shape and steric interactions.

Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle Description | Hypothetical Value |

| Bond Lengths (Å) | ||

| C(ethynyl)≡C(ethynyl) | 1.210 | |

| C(aniline ring)-C(ethynyl) | 1.435 | |

| C(aniline ring)-N(amine) | 1.401 | |

| N(amine)-C(methylene) | 1.458 | |

| C(methylene)-C(pyridine ring) | 1.515 | |

| Bond Angles (°) | ||

| C(aniline ring)-C(ethynyl)-H | 179.5 | |

| C(aniline ring)-N(amine)-C(methylene) | 121.3 | |

| N(amine)-C(methylene)-C(pyridine ring) | 112.7 | |

| Dihedral Angle (°) | ||

| C(aniline)-N(amine)-C(methylene)-C(pyridine) | 65.4 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

An FMO analysis of this compound would map the distribution of these orbitals. The HOMO would likely be localized on the electron-rich aniline ring, while the LUMO might be distributed over the pyridine ring. The calculated energies would quantify its potential as an electron donor or acceptor.

Illustrative FMO Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| E(HOMO) | -5.85 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -1.20 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and electronic stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP analysis would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the π-system of the ethynyl group, identifying them as nucleophilic centers. A positive potential (blue) would be expected around the amine hydrogen (N-H), indicating its acidic character.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. wisc.edujuniperpublishers.com A key feature of NBO analysis is its ability to quantify stabilizing intramolecular interactions, such as hyperconjugation. This is achieved through a second-order perturbation analysis, where the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. southampton.ac.uk

In this compound, NBO analysis could reveal significant hyperconjugative interactions, such as the delocalization of the lone pair electrons from the aniline nitrogen into the π* anti-bonding orbitals of the attached phenyl ring. A large E(2) value for this interaction would indicate significant resonance stabilization.

Illustrative NBO Analysis of a Key Hyperconjugative Interaction

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) on N(amine) | π(C-C) of aniline ring | 45.8 | n → π (Resonance stabilization) |

| σ(C-H) of methylene bridge | σ(N(amine)-C(aniline)) | 2.1 | σ → σ (Hyperconjugation) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov It calculates the energies of electronic excited states, which correspond to the absorption of light. The output provides the wavelength of maximum absorption (λ_max), the oscillator strength (f), which is proportional to the absorption intensity, and the primary orbital contributions to each electronic transition (e.g., π→π* or n→π*). researchgate.net

A TD-DFT calculation for this compound, performed in a solvent like methanol (B129727) using a polarizable continuum model (PCM), would predict its UV-Vis spectrum. This would help in assigning the absorption bands observed in an experimental spectrum to specific electronic transitions within the molecule, such as those involving the aromatic rings and the ethynyl group.

Illustrative TD-DFT Predicted Electronic Transitions for this compound

| λ_max (nm) | Oscillator Strength (f) | Major Contribution(s) | Transition Type |

| 315 | 0.35 | HOMO → LUMO | π→π |

| 270 | 0.18 | HOMO-1 → LUMO | π→π |

| 245 | 0.22 | HOMO → LUMO+1 | π→π* |

Vibrational Frequency Calculations and Spectroscopic Correlation

A comprehensive understanding of the molecular structure and dynamics of this compound can be achieved through the synergy of computational vibrational analysis and experimental spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. While specific experimental spectra for this compound are not widely published, a robust analysis can be constructed based on theoretical calculations and correlation with data from analogous molecular structures.

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. arxiv.orgresearchgate.netnih.gov A common and effective approach involves geometry optimization and frequency calculation using the B3LYP functional with a reasonably large basis set, such as 6-311++G(d,p). nih.govresearchgate.netnih.gov This level of theory has been shown to provide excellent agreement with experimental data for a variety of organic molecules, including aromatic and heterocyclic systems. nih.govscirp.org The calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, enhancing the correlation with experimental wavenumbers. nih.gov

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct functional groups: the terminal ethynyl group, the secondary amine linkage, the disubstituted aniline ring, and the 3-substituted pyridine ring.

Key Vibrational Modes and Expected Frequencies:

Ethynyl Group Vibrations: The terminal alkyne is a prominent feature and gives rise to two highly characteristic vibrations. The C≡C stretching vibration (νC≡C) is anticipated to appear in the 2140-2100 cm⁻¹ region as a sharp, albeit potentially weak, band in the infrared spectrum. davuniversity.orgorgchemboulder.comlibretexts.org The terminal ≡C-H stretching vibration (ν≡C-H) is expected as a strong, narrow band in the 3330-3270 cm⁻¹ range. orgchemboulder.comlibretexts.org Additionally, a strong ≡C-H bending mode (δ≡C-H) should be observable in the 700-610 cm⁻¹ region. orgchemboulder.comlibretexts.org

Amine Group Vibrations: The secondary amine (N-H) group will have a characteristic stretching vibration (νN-H) in the 3500-3300 cm⁻¹ region. This band is typically of medium intensity. The N-H bending vibration (δN-H) and C-N stretching vibrations (νC-N) are expected in the 1650-1550 cm⁻¹ and 1350-1250 cm⁻¹ regions, respectively. For N-benzylaniline, a structural analog, C-N stretching has been assigned in this range. researchgate.net

Aromatic and Pyridine Ring Vibrations: The aromatic C-H stretching vibrations (νC-H) for both the aniline and pyridine rings are expected to occur in the 3100-3000 cm⁻¹ region. davuniversity.org The in-plane C=C stretching vibrations of the aromatic rings typically appear as a series of bands in the 1600-1400 cm⁻¹ range. libretexts.org Out-of-plane (OOP) C-H bending vibrations are highly dependent on the substitution pattern and are expected between 900-675 cm⁻¹. libretexts.org For the 3-substituted pyridine ring, characteristic ring breathing and deformation modes are also expected, which have been studied in detail for compounds like 3-aminopyridine (B143674). nih.govtubitak.gov.tr

The correlation between theoretically calculated frequencies and experimentally measured FTIR and FT-Raman spectra allows for a definitive assignment of the observed vibrational bands. Discrepancies between calculated (gas-phase) and experimental (solid-phase) data can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov For instance, the involvement of the N-H group or the pyridine nitrogen in hydrogen bonding would likely lead to a broadening and red-shifting of the corresponding stretching frequencies compared to the calculated values for an isolated molecule. nih.gov

Below are interactive tables summarizing the expected vibrational frequencies for the key functional groups of this compound based on established literature values for similar compounds.

Table 1: Expected Vibrational Frequencies for the Terminal Ethynyl Group

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| ν(≡C-H) | Terminal C-H Stretch | 3330 - 3270 | Strong, Narrow |

| ν(C≡C) | C≡C Triple Bond Stretch | 2140 - 2100 | Weak to Medium, Sharp |

| δ(≡C-H) | Terminal C-H Bend | 700 - 610 | Strong, Broad |

Data sourced from general alkyne spectroscopy literature. orgchemboulder.comlibretexts.orglibretexts.org

Table 2: Expected Vibrational Frequencies for the Secondary Amine and Aromatic Moieties

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| ν(N-H) | Secondary Amine Stretch | 3500 - 3300 | Medium |

| ν(C-H) | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| ν(C=C) | Aromatic Ring Stretch | 1600 - 1400 | Medium to Strong |

| δ(N-H) | Secondary Amine Bend | 1650 - 1550 | Medium |

| ν(C-N) | Aryl-Amine C-N Stretch | 1350 - 1250 | Medium to Strong |

| δ(C-H) oop | Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Data sourced from literature on aromatic amines and general IR spectroscopy. researchgate.netdavuniversity.orglibretexts.org

A complete analysis using Potential Energy Distribution (PED) from the computational calculations would provide a quantitative assignment of each vibrational mode to the contributions of specific internal coordinates (stretching, bending, etc.), offering a detailed and unambiguous interpretation of the vibrational spectrum of this compound. nih.gov

Derivatization and Functionalization Strategies of 3 Ethynyl N Pyridin 3 Ylmethyl Aniline

Modification at the Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group that serves as a cornerstone for a variety of chemical transformations, enabling the extension of the molecular framework and the introduction of diverse substituents.

Click Chemistry Reactions (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," stands as a highly efficient method for the derivatization of terminal alkynes like the one present in 3-ethynyl-N-(pyridin-3-ylmethyl)aniline. organic-chemistry.org This reaction is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance. organic-chemistry.org The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring.

This strategy allows for the straightforward linkage of the parent molecule to a wide array of other molecules, including biomolecules, polymers, and fluorescent tags, provided they bear an azide functionality. The resulting triazole ring is not merely a linker but can also influence the biological activity and physicochemical properties of the final compound. For instance, nucleoside-based triazoles have been synthesized via this method to explore their potential as antitubercular agents. nih.gov

Hydrometallation and Carbometallation Reactions

Hydrometallation and carbometallation reactions of the ethynyl group offer pathways to introduce a range of vinylmetallic species and substituted alkenes. In hydrometallation, a metal-hydride bond adds across the carbon-carbon triple bond. For example, rhodium-catalyzed hydrometallation of terminal alkynes can lead to the formation of vinylrhodium species. These intermediates can then participate in further reactions. The presence of a pyridine (B92270) ligand in such catalytic systems has been shown to influence the chemoselectivity, favoring dimerization of the alkyne. nih.gov

Carbometallation involves the addition of an organometallic reagent across the alkyne. These reactions are powerful tools for carbon-carbon bond formation. For instance, the coupling of alkynes can lead to the formation of 1,3-enynes, which are valuable building blocks in organic synthesis. nih.govrsc.org The regioselectivity of these additions, whether Markovnikov or anti-Markovnikov, is a key consideration and can often be controlled by the choice of catalyst and reaction conditions. Gold-catalyzed hydroimination of terminal alkynes, for example, can yield anti-Markovnikov adducts which can be utilized in the synthesis of pyridine derivatives. rsc.orgrsc.org

Transition Metal-Catalyzed Coupling at the Alkyne Terminus

The terminal alkyne of this compound is a prime substrate for various transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling

The Sonogashira reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology allows for the direct attachment of various aryl or vinyl groups to the ethynyl carbon of the parent molecule, significantly expanding its structural diversity. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

For example, the Sonogashira coupling of various ortho-ethynylanilines with aryl iodides has been successfully employed in the synthesis of 2,3-diarylindoles. rsc.orgresearchgate.net This demonstrates the feasibility of coupling aryl halides to the ethynyl group of an aniline (B41778) derivative. Similarly, the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to be an effective synthetic method. scirp.org These examples underscore the potential of using Sonogashira coupling to modify this compound with a variety of substituents at the alkyne terminus.

Below is a table summarizing potential Sonogashira coupling reactions with this compound:

| Aryl/Vinyl Halide | Catalyst System | Potential Product |

| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 3-((phenylethynyl))-N-(pyridin-3-ylmethyl)aniline |

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 3-((p-tolylethynyl))-N-(pyridin-3-ylmethyl)aniline |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 3-((4-nitrophenylethynyl))-N-(pyridin-3-ylmethyl)aniline |

| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | (E)-3-(4-phenylbut-1-en-3-yn-1-yl)-N-(pyridin-3-ylmethyl)aniline |

Functionalization of the Aniline Nitrogen and Phenyl Ring

The secondary amine and the aniline phenyl ring are also key sites for derivatization, allowing for modifications that can modulate the electronic properties and steric bulk of the molecule.

Amidation and Alkylation of the Secondary Amine

The secondary amine of this compound provides a handle for N-alkylation and N-amidation reactions.

Amidation:

Amidation involves the reaction of the secondary amine with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an amide. This transformation introduces an acyl group onto the nitrogen atom, which can significantly alter the electronic properties of the aniline moiety. The lone pair of electrons on the nitrogen becomes delocalized into the adjacent carbonyl group, making the nitrogen less basic and the aniline ring less activated towards electrophilic substitution. The direct amidation of aniline derivatives with carboxylic acids can be achieved using various catalysts. researchgate.net A wide range of amides can be synthesized from substituted anilines, and these derivatives often exhibit diverse biological activities. sphinxsai.com

Alkylation:

N-alkylation of the secondary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. This introduces an additional alkyl group onto the nitrogen, creating a tertiary amine. Catalytic N-alkylation of amines using alcohols has emerged as a green and atom-economical method. rsc.orgnih.gov For instance, iridium and ruthenium complexes have been shown to effectively catalyze the N-alkylation of anilines with alcohols. nih.gov The introduction of different alkyl groups can influence the molecule's lipophilicity and steric profile.

The table below illustrates potential amidation and alkylation products of this compound:

| Reagent | Reaction Type | Potential Product |

| Acetyl chloride | Amidation | N-(3-ethynylphenyl)-N-(pyridin-3-ylmethyl)acetamide |

| Benzoyl chloride | Amidation | N-(3-ethynylphenyl)-N-(pyridin-3-ylmethyl)benzamide |

| Methyl iodide | Alkylation | 3-ethynyl-N-methyl-N-(pyridin-3-ylmethyl)aniline |

| Benzyl (B1604629) bromide | Alkylation | N-benzyl-3-ethynyl-N-(pyridin-3-ylmethyl)aniline |

Regioselective Substitution on the Aniline Phenyl Ring

The aniline phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amine. The directing influence of the substituents on the ring will govern the position of incoming electrophiles. The secondary amine is a strong ortho-, para-director. However, the ethynyl group at the meta-position is a deactivating group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the amino group, which are the 2-, 4-, and 6-positions of the aniline ring.

Direct electrophilic substitution on highly activated anilines can sometimes lead to overreaction and side products. libretexts.orgscribd.com To control the reactivity and achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide, as discussed in the previous section. The acetylated derivative, for example, is less reactive and still directs substitution to the ortho and para positions. After the desired substitution on the ring has been accomplished, the acetyl group can be hydrolyzed to regenerate the amine. libretexts.org

The pyridine ring itself is generally deactivated towards electrophilic substitution, and when it does react, substitution typically occurs at the 3-position. quora.comyoutube.com However, the conditions required are often harsh. Therefore, under typical electrophilic substitution conditions for the aniline ring, the pyridine ring is expected to remain unreacted.

Potential regioselective substitutions on the aniline ring are summarized below:

| Electrophile | Reaction | Major Product(s) |

| Br₂ | Bromination | 2-bromo-5-ethynyl-N-(pyridin-3-ylmethyl)aniline and/or 4-bromo-3-ethynyl-N-(pyridin-3-ylmethyl)aniline |

| HNO₃/H₂SO₄ (after acetylation) | Nitration | N-(4-nitro-3-ethynylphenyl)-N-(pyridin-3-ylmethyl)acetamide |

| SO₃/H₂SO₄ | Sulfonation | 2-amino-4-ethynyl-5-((pyridin-3-ylmethyl)amino)benzenesulfonic acid |

Functionalization of the Pyridine Ring

The pyridine ring is a core component of numerous pharmaceuticals and bioactive molecules. researchgate.net Its electronic properties allow for functionalization at both the nitrogen atom and its carbon atoms. Direct functionalization via C-H bond activation has become a powerful tool, offering an atom-economical alternative to classical methods that require pre-functionalized starting materials. nih.govrsc.org

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack, leading to N-oxides and N-quaternary salts.

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common metabolic transformation and a valuable synthetic handle. nih.gov Pyridine N-oxides are significantly more reactive to both electrophilic and nucleophilic reagents than their parent pyridines. semanticscholar.org While molecules containing multiple amine functionalities, such as this compound, present a selectivity challenge, methods have been developed for the site-selective N-oxidation of heteroaromatics. One effective strategy involves the in-situ protonation of the more basic aliphatic or aniline nitrogen, deactivating it towards oxidation and allowing a milder oxidizing agent to selectively target the pyridine nitrogen. nih.gov This approach can achieve high selectivity even in the presence of more traditionally reactive amine groups. nih.gov The resulting N-oxide functionality not only alters the electronic properties of the ring but can also direct subsequent C-H functionalization reactions or be readily removed via deoxygenation with reagents like phosphorus trichloride (B1173362) (PCl₃). semanticscholar.orgresearchgate.net

Quaternization: The pyridine nitrogen can be readily alkylated or arylated by reacting with electrophiles like alkyl halides or tosylates to form pyridinium (B92312) salts. This quaternization process introduces a permanent positive charge, significantly altering the molecule's physicochemical properties, such as solubility and polarity. The reaction is a fundamental transformation in heterocyclic chemistry. For instance, the condensation between 3-hydroxypyridine (B118123) and α-halogeno carboxylic acid derivatives leads to N-quaternization. scispace.com This strategy can be applied to introduce a wide variety of substituents to the nitrogen of the pyridine moiety in this compound.

| Transformation | Typical Reagents & Conditions | Product Type | Key Features |

| N-Oxidation | m-CPBA, H₂O₂ with iminium salt catalyst, in-situ protonation | Pyridine-N-oxide | Increases reactivity, mimics metabolism, can be reversed. nih.govsemanticscholar.org |

| Quaternization | Alkyl halides (e.g., CH₃I), benzyl halides, in a suitable solvent (e.g., THF, Acetonitrile) | Pyridinium salt | Introduces a positive charge, increases polarity and solubility. scispace.com |

Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic scaffolds without the need for pre-installed activating or leaving groups. nih.gov Achieving site-selectivity on the pyridine ring, which has multiple C-H bonds with different reactivities, is a primary challenge. researchgate.net

For 3-substituted pyridines like the one in the parent compound, functionalization is often directed to the C2, C4, or C6 positions. The nitrogen atom's directing influence and the steric environment play crucial roles in determining the outcome. Transition-metal catalysis, particularly with rhodium (Rh) and palladium (Pd), is widely used. nih.govnih.gov For example, Rh(III)-catalyzed C-H activation has been successfully employed for the alkenylation of picolinamide (B142947) derivatives at the C3 position, demonstrating that directing groups can precisely control regioselectivity. nih.gov

A notable strategy applicable to N-(pyridin-3-ylmethyl)aniline derivatives involves directed ortho-metalation. Research has shown that N-(pyridin-3-ylmethyl)pivalamide can be selectively lithiated at the C4 position of the pyridine ring using tert-butyllithium. researchgate.net This C4-lithiated intermediate can then react with various electrophiles to introduce new substituents. This demonstrates that the aminomethyl side chain can direct functionalization to a specific position on the pyridine ring.

| Reaction Type | Catalyst/Reagent System | Position Functionalized | Notes |

| Directed Lithiation | t-BuLi in THF at -78°C | C4 | Requires an N-acyl directing group on the side chain. researchgate.net |

| C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | C2 / C3 | Regioselectivity depends on directing groups and reaction conditions. semanticscholar.orgnih.gov |

| C-H Alkenylation | Rh(III) catalyst / Cu(OAc)₂ | C3 | Demonstrated on picolinamide derivatives. nih.gov |

| Arylation via Arynes | silylaryl triflates / CsF | C3 | A metal-free method involving rearrangement. researchgate.net |

Scaffold Hopping and Analogue Synthesis

Scaffold hopping is a widely used medicinal chemistry strategy for lead discovery and optimization. nih.govniper.gov.in It involves replacing the central core of a molecule with a different chemical framework while aiming to retain or improve biological activity and physicochemical properties. nih.govnih.gov This approach can lead to novel chemotypes with improved synthetic accessibility or intellectual property positions. nih.gov

For a molecule like this compound, which contains a common kinase inhibitor motif (ethynyl aniline), scaffold hopping can be explored in several ways.

Bioisosteric Replacement: A subtle form of scaffold hopping involves the replacement of a functional group with a bioisostere—a group with similar steric and electronic properties. The ethynyl group itself is an excellent non-classical bioisostere for halogens like chlorine or iodine. nih.gov This is famously exemplified in the EGFR inhibitors gefitinib (B1684475) (chloro-substituted) and erlotinib (B232) (ethynyl-substituted), where the ethynyl group mimics the halogen bond interaction with the protein backbone. nih.gov Thus, analogues of the parent compound could be designed where the ethynyl group is replaced by other small, hydrogen-bond-donating groups or halogens.

Core Scaffold Modification: A more drastic hop involves replacing one of the heterocyclic or aromatic rings. The aniline or pyridine rings could be replaced with other systems to explore new chemical space and modulate properties. For instance, the N-benzyl-aniline scaffold has been successfully hopped to a 5,6,7-trimethoxyflavan scaffold, yielding novel anticancer agents. nih.gov Similarly, the synthesis of complex heterocycles like pyrido[1,2-a]pyrimidin-4-ones can be achieved from 2-aminopyridine (B139424) precursors, demonstrating a route to entirely new fused ring systems from a pyridine starting point. nih.gov The development of multi-component reactions to build substituted meta-hetarylanilines also provides a pathway to diverse analogues by replacing the aniline synthesis precursor. beilstein-journals.org

The goal of such hops is often to improve properties like metabolic stability or solubility. Replacing a phenyl ring with a pyridine or pyrimidine (B1678525) ring, for example, is a known strategy to block sites of metabolism and enhance stability. niper.gov.in

| Original Scaffold/Fragment | Potential Replacement Scaffold | Rationale / Purpose | Example Strategy |

| 3-Ethynyl-Aniline | 3-Chloro-Aniline | Bioisosteric replacement, mimic halogen bond. nih.gov | Direct synthesis from chloro-aniline precursor. |

| Aniline | Quinoline (B57606) / Quinazoline | Explore new chemical space, alter binding modes. jocpr.comresearchgate.net | Vilsmeier-Haack type cyclization or annulation reactions. jocpr.com |

| Pyridine | Pyrimidine, Imidazo[1,2-a]pyrimidine, Thiophene | Modulate pKa, improve metabolic stability, alter solubility. niper.gov.indundee.ac.uk | Condensation of the amine with new heterocyclic aldehydes/ketones. |

| N-(pyridin-3-ylmethyl)aniline | 5,6,7-Trimethoxyflavan | Complete change of core structure to find new biological activity. nih.gov | Multi-step synthesis starting from different core fragments. |

Organometallic Chemistry of this compound

The provided outline requires in-depth, scientifically validated information on the following topics:

Organometallic Chemistry of 3 Ethynyl N Pyridin 3 Ylmethyl Aniline

Catalytic Applications of Derived Organometallic Complexes:This section requires detailed findings on C-H activation and functionalization, cross-coupling catalysis, and any new synthetic methodologies mediated by these complexes.

Despite comprehensive searches covering various transition metals (including palladium, ruthenium, rhodium, and iridium) and different catalytic reactions, no scholarly articles focusing on "3-ethynyl-N-(pyridin-3-ylmethyl)aniline" in these contexts were found. General information on related structures, such as pyridine-containing ligands or aniline (B41778) derivatives in organometallic chemistry, is available. nih.govresearchgate.netnih.govnih.gov For instance, the coordination of pyridine (B92270) to transition metals is a well-established field, with various coordination modes known. jscimedcentral.com Similarly, the use of aniline derivatives in catalytic C-H functionalization is an active area of research. researchgate.net The Suzuki-Miyaura cross-coupling reaction, a key area of interest, has been explored with a wide variety of ligands, including those with pyridine and aniline-like motifs. nih.govrsc.orgresearchgate.net

However, without specific studies on this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the provided outline for this particular compound. The creation of data tables and detailed research findings, as stipulated in the instructions, is therefore not possible.

Further research and publication in the field of organometallic chemistry focusing on this specific ligand would be necessary to provide the detailed information required for this article.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Pathways

The creation of specific stereoisomers is paramount in medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological activities. While the core structure of 3-ethynyl-N-(pyridin-3-ylmethyl)aniline does not inherently possess a chiral center, the introduction of chiral elements is a key area of future research for creating analogues with potentially improved properties.

Future investigations will likely focus on the asymmetric synthesis of derivatives of this compound. This could involve the use of chiral auxiliaries, which are chiral compounds that can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed. youtube.com Another approach is the use of chiral catalysts, such as chiral dialkylaminopyridine catalysts, which can facilitate asymmetric synthesis. nih.gov

Research into the stereoselective synthesis of related compounds, such as trans-2-aryl-3-(2-pyridyl)aziridines from α-silyl carbanions, provides a foundation for developing similar strategies for the pyridinylmethylamine moiety of the target molecule. rsc.org Furthermore, the vinylation of aryl N-(2-pyridylsulfonyl) aldimines with 1-alkenyl-1,1-borozinc heterobimetallic reagents offers a pathway to B(pin)-substituted allylic amines, which can be further functionalized. nih.gov These methodologies could be adapted to introduce chirality at the benzylic position of the N-(pyridin-3-ylmethyl) group.

A summary of potential stereoselective approaches is presented in the table below: